Chrysin 6-C-glucoside Hydrolytic Stability vs O-Glucoside: β-Glucosidase Resistance and pH/Thermal Stability Data
The C-glucosylated derivative of chrysin (chrysin 6-C-glucoside) demonstrated quantitatively superior stability compared to the O-glucosylated derivative of chrysin. In direct comparative testing, the C-glucoside exhibited resistance to β-glucosidase enzymatic cleavage, whereas the O-glucoside underwent substantial hydrolysis under identical enzyme exposure conditions [1]. The C-glucoside also maintained structural integrity across a broader range of pH conditions and showed enhanced stability at elevated temperatures relative to the O-glucoside counterpart [1].
| Evidence Dimension | Stability (enzymatic hydrolysis, pH, thermal) |
|---|---|
| Target Compound Data | Resistant to β-glucosidase; stable across tested pH range and elevated temperature |
| Comparator Or Baseline | Chrysin O-glucoside derivative: susceptible to β-glucosidase hydrolysis; narrower pH stability range; lower thermal stability |
| Quantified Difference | Qualitatively superior stability (resistant vs susceptible); exact fold-difference values not reported in accessible abstract |
| Conditions | Engineered E. coli biosynthesis system; in vitro stability characterization assays |
Why This Matters
This stability differential directly impacts shelf-life in storage, consistency during analytical sample preparation, and metabolic fate in cell culture or in vivo models—C-glucoside remains intact while O-glucoside degrades to aglycone.
- [1] Shrestha A, Pandey RP, Dhakal D, Parajuli P, Sohng JK. Biosynthesis of flavone C-glucosides in engineered Escherichia coli. Appl Microbiol Biotechnol. 2018;102:1251-1267. View Source
